

## TC-O 9311 supplier and purchasing information.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TC-O 9311 |           |
| Cat. No.:            | B15604487 | Get Quote |

## **Application Notes and Protocols for TC-O 9311**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**TC-O 9311** is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system.[1][2] Its utility as a research tool lies in its ability to probe the physiological and pathological roles of GPR139, which has been implicated in various neurological processes. These application notes provide comprehensive information on the procurement, handling, and experimental use of **TC-O 9311**.

## **Supplier and Purchasing Information**

**TC-O 9311** is available from several chemical suppliers catering to the research community. Researchers should always refer to the supplier's certificate of analysis for batch-specific information.



| Supplier           | Purity        | Available<br>Quantities                                       | Notes                                                                                 |
|--------------------|---------------|---------------------------------------------------------------|---------------------------------------------------------------------------------------|
| MedchemExpress     | >98%          | 10mg, 25mg, 50mg,<br>100mg, 200mg,<br>500mg                   | Research use only.                                                                    |
| Tocris Bioscience  | ≥98% (HPLC)   | Not specified                                                 | Offered as part of the Tocriscreen 2.0 Max compound library.                          |
| MedKoo Biosciences | >98%          | 10mg, 25mg, 50mg,<br>100mg, 200mg,<br>500mg                   | Shipped at ambient temperature.                                                       |
| Selleck Chemicals  | 99.87%        | Not specified                                                 |                                                                                       |
| TargetMol          | 99.12%        | 5mg, 10mg, 25mg,<br>50mg, 100mg, 200mg,<br>1mL (10mM in DMSO) |                                                                                       |
| APExBIO            | High Purity   | Not specified                                                 | Marketed as a<br>tyrosine kinase<br>inhibitor, but also a<br>known GPR139<br>agonist. |
| Eurofins DiscoverX | Not specified | 10mg (dry powder)                                             | Product is listed as obsolete, contact for availability.[3]                           |

## **Chemical and Physical Properties**



| Property          | Value                                                                            | Reference |
|-------------------|----------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 3,5-Dimethoxybenzoic acid 2-<br>[(1-<br>naphthalenylamino)carbonyl]h<br>ydrazide | [4][5]    |
| Molecular Formula | C20H19N3O4                                                                       | [1][4][5] |
| Molecular Weight  | 365.38 g/mol                                                                     | [2][4]    |
| CAS Number        | 444932-31-4                                                                      | [1][5]    |
| Appearance        | Solid powder                                                                     | [5]       |
| Solubility        | Soluble in DMSO                                                                  | [2][5]    |

### **Biological Activity**

**TC-O 9311** is a potent agonist of the orphan G protein-coupled receptor 139 (GPR139) with a reported EC50 of 39 nM in Chinese Hamster Ovary (CHO-K1) cells expressing human GPR139.[2][4][6][7][8] The activation of GPR139 by **TC-O 9311** primarily couples to the Gq/11 signaling pathway, leading to the mobilization of intracellular calcium.[4] There is also evidence suggesting that GPR139 can couple to other G protein families, including Gi/o, Gs, and G12/13.[9] Furthermore, GPR139 has been shown to functionally interact with other receptors, such as the dopamine D2 receptor.[1][2]

# **Experimental Protocols**In Vitro: Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to **TC-O 9311** in a cell line recombinantly expressing GPR139.

### Materials:

- Cell Line: HEK293 or CHO-K1 cells stably or transiently expressing human GPR139.
- TC-O 9311 Stock Solution: 10 mM in DMSO.



- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH
   7.4.
- · Calcium-sensitive dye: Fluo-4 AM.
- Pluronic F-127: 20% solution in DMSO.
- Probenecid: To prevent dye leakage.
- Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
- Instrumentation: A fluorescence microplate reader with a filter set for Ex/Em = 490/525 nm (e.g., FLIPR™, FlexStation).

#### Protocol:

- Cell Plating: Seed the GPR139-expressing cells into the microplates at a density of 40,000 to 80,000 cells/well for a 96-well plate or 10,000 to 20,000 cells/well for a 384-well plate and culture overnight.
- Dye Loading:
  - $\circ$  Prepare a dye loading solution by diluting Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5  $\mu$ M. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.
  - $\circ$  Remove the culture medium from the cells and add 100  $\mu$ L (96-well) or 25  $\mu$ L (384-well) of the dye loading solution to each well.
  - Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.
- Compound Preparation: Prepare serial dilutions of TC-O 9311 in assay buffer. The final concentrations should typically range from 1 pM to 10 μM.
- Measurement:
  - Place the cell plate in the fluorescence plate reader.



- Establish a baseline fluorescence reading for approximately 10-20 seconds.
- Add the TC-O 9311 dilutions to the wells and immediately begin kinetic fluorescence measurements at Ex/Em = 490/525 nm for a period of 90-180 seconds.
- Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the
  baseline fluorescence from the peak fluorescence after compound addition. The response is
  then normalized to the maximum response (F/F<sub>0</sub>). Dose-response curves are generated by
  plotting the normalized response against the logarithm of the TC-O 9311 concentration to
  determine the EC50 value.

## In Vivo: Assessment of Central Nervous System Effects in Rodents

This protocol provides a general framework for assessing the in vivo effects of **TC-O 9311** in mice or rats. Specifics of the behavioral tests will depend on the research question.

### Materials:

- Animals: Male Sprague-Dawley rats or C57BL/6 mice.
- TC-O 9311 Formulation: For oral administration (p.o.), TC-O 9311 can be suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) or 0.5% carboxymethyl cellulose sodium (CMC-Na). For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, a solution in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween-80) should be prepared.
- Dosing equipment: Oral gavage needles or syringes and needles for injection.

### Protocol:

- Acclimation: Acclimate the animals to the housing and handling conditions for at least one week prior to the experiment.
- Compound Administration:
  - Prepare the **TC-O 9311** formulation on the day of the experiment.



- Administer TC-O 9311 at the desired doses (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group must be included.
- The route of administration and the time between administration and behavioral testing should be determined based on the pharmacokinetic properties of the compound, if known, or based on preliminary studies.
- Behavioral Assessment:
  - Conduct the chosen behavioral test (e.g., open field test for locomotor activity, elevated plus maze for anxiety-like behavior, forced swim test for antidepressant-like effects).
  - Record and analyze the relevant behavioral parameters.
- Data Analysis: Compare the behavioral outcomes of the TC-O 9311-treated groups with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by posthoc tests).

# Signaling Pathways and Experimental Workflows GPR139 Signaling Pathway

Activation of GPR139 by **TC-O 9311** initiates a signaling cascade primarily through the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. GPR139 may also signal through other G-protein subtypes and interact with other GPCRs, modulating their downstream signaling.





Click to download full resolution via product page

Caption: GPR139 signaling cascade initiated by TC-O 9311.

### **Calcium Mobilization Assay Workflow**

The workflow for a typical calcium mobilization assay involves cell preparation, loading with a calcium-sensitive dye, stimulation with the compound of interest, and subsequent measurement of the fluorescence signal.





Click to download full resolution via product page

Caption: Workflow for a calcium mobilization assay.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells -PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Putative role of GPR139 on sleep modulation using pharmacological and genetic rodent models PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TC-O 9311 supplier and purchasing information.].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604487#tc-o-9311-supplier-and-purchasing-information]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com